molecular formula C15H26N2O4S B2445343 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1795300-86-5

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2445343
CAS RN: 1795300-86-5
M. Wt: 330.44
InChI Key: MDDDMKHTYQEROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, commonly known as CPS-120, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent and selective inhibitor of the enzyme, soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. CPS-120 has shown promising results in various preclinical studies, indicating its potential use in the treatment of several diseases, including hypertension, inflammation, and cancer.

Scientific Research Applications

Sulfonamide Inhibitors and Pharmaceutical Applications

Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics, which have broadened beyond their initial antibacterial use to include roles in various therapeutic areas. Their structural versatility allows for a wide range of applications in drug design, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The development of sulfonamide inhibitors has been a focus of pharmaceutical research due to their potential in treating diseases like cancer, glaucoma, inflammation, and even dandruff. The presence of the sulfonamide section in many clinically used drugs highlights their importance in the pharmaceutical industry and underscores their versatility and value in the development of functional molecules and pharmaceuticals (Gulcin & Taslimi, 2018).

Synthesis and Characterization of Cyclic Compounds

The synthesis and characterization of novel cyclic compounds, including those containing aminobenzenesulfonamide, are crucial for the discovery of new pharmaceuticals. Research in this area has led to the development of unique polyheterocyclic compounds and multifunctional cycloalkyne agents, demonstrating the potential of sulfonamide derivatives in organic synthesis and pharmaceutical development. These efforts facilitate the discovery of sultam-based functional molecules, indicating the continuous evolution of sulfonamide and sultam-based chemistry in creating valuable chemical entities for medicinal use (Kyosuke Kaneda, 2020).

Chemical Inhibitors and Drug Metabolism

Understanding the role of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is vital for predicting drug-drug interactions and enhancing drug efficacy and safety. The selective inhibition of specific CYP isoforms can influence the metabolism of a wide range of drugs, impacting their pharmacokinetic profiles and therapeutic outcomes. This research underscores the importance of targeted chemical inhibition in drug development and the potential for specific compounds to modulate drug metabolism, thereby improving therapeutic efficacy and reducing adverse effects (Khojasteh et al., 2011).

properties

IUPAC Name

2-[1-(2-cyclopentylacetyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c1-16-14(18)11-22(20,21)13-6-8-17(9-7-13)15(19)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDDMKHTYQEROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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